2-(5-甲基己-2-烯酰氨基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(5-Methylhex-2-enoylamino)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied for their potential use in medicinal chemistry, including their anti-inflammatory, anticancer, antibacterial, and antifungal properties . These compounds are characterized by the presence of a benzamide moiety, which is a benzene ring attached to an amide group. The specific structure of "2-(5-Methylhex-2-enoylamino)benzamide" is not directly reported in the provided papers, but the papers do discuss various benzamide derivatives and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds.

Synthesis Analysis

The synthesis of benzamide derivatives can involve various strategies, including enzymatic resolution, transformations of precursor compounds, and reactions under microwave irradiation . For instance, enzymatic resolution using lipase-assisted acylation has been employed to prepare optically active aminoalcohol congeners with high enantiomeric excess . Another approach involves the transformation of hippuric acid into different intermediates, which are then further processed to yield the desired benzamide derivatives . Additionally, the use of Keggin-type heteropolyacids as catalysts under microwave irradiation has been reported to facilitate high-yielding reactions for the synthesis of 2-benzoylamino-N-phenyl-benzamide derivatives . These methods highlight the versatility and efficiency of synthetic routes available for benzamide derivatives.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The papers describe the synthesis of compounds with various substituents on the benzamide core, which can significantly influence the properties of the molecules . For example, the introduction of a 5-methyl/phenyl-1,3,4-oxadiazol-2-yl group has been shown to yield compounds with potential anti-inflammatory and anticancer activities . The presence of intramolecular hydrogen bonds and aromatic π-π interactions can also affect the stability and reactivity of these compounds . Understanding the molecular structure is essential for the rational design of benzamide derivatives with desired biological activities.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions to introduce different functional groups or to form heterocyclic systems . These reactions include cycloadditions, hydrolysis, and reactions with hydrazines or electrophilic reagents . For instance, the reaction of benzoyl isothiocyanate with malononitrile followed by subsequent reactions can lead to the formation of benzamide-based 5-aminopyrazoles with significant antiviral activities . The versatility in chemical reactions allows for the generation of a wide array of benzamide derivatives with diverse biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and the substituents present on the benzene ring. These properties include solubility, melting point, and stability, which are important for the practical application of these compounds in biological systems. The papers discuss the characterization of synthesized compounds using techniques such as NMR, IR spectroscopy, and X-ray analysis, which provide detailed information about the molecular structure and help predict the physical and chemical properties . Additionally, the biological activities of these compounds, such as their antibacterial, antifungal, and antioxidant activities, are also indicative of their chemical properties and their interaction with biological targets .

科学研究应用

超分子化学应用

苯-1,3,5-三甲酰胺(BTA)是一类相关的化合物,由于其简单的结构和对超分子自组装行为的详细理解,在多个科学学科中变得越来越重要。这些化合物被用于纳米技术、聚合物加工和生物医学应用,展示了苯甲酰胺衍生物在科学研究中的多功能性 (Cantekin, de Greef, & Palmans, 2012)。

药理特征

取代的苯甲酰胺类似物,如依替氯普胺,因其对多巴胺 D2 样受体的强亲和力和选择性而被广泛研究。虽然未直接应用于临床,但这些研究为理解中枢多巴胺受体功能和 D2 样受体在行为中的作用提供了基础,可能表明与 2-(5-甲基己-2-烯酰氨基)苯甲酰胺相关的药理学研究领域 (Martelle & Nader, 2008)。

神经毒理学

对由化学化合物(例如己二酮和丙烯酰胺)引起的毒性神经病变的研究提供了对神经毒性的机制和化学暴露对神经系统的影响的见解。这些研究强调了理解化合物的化学性质及其生物相互作用的重要性,这可能与研究 2-(5-甲基己-2-烯酰氨基)苯甲酰胺相关 (LoPachin & Gavin, 2015)。

血清素能致幻剂

N-苄基苯乙胺 ("NBOMe") 致幻剂的药理学和毒理学是有效的血清素 5-HT2A 受体激动剂,为研究化合物对血清素受体及其潜在致幻特性的影响提供了模型。如果 2-(5-甲基己-2-烯酰氨基)苯甲酰胺表现出类似的生物活性,则这条研究途径可能具有相关性 (Halberstadt, 2017)。

属性

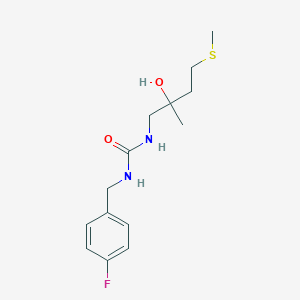

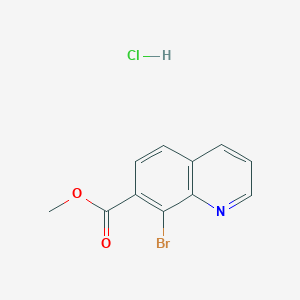

IUPAC Name |

2-[[(E)-5-methylhex-2-enoyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-10(2)6-5-9-13(17)16-12-8-4-3-7-11(12)14(15)18/h3-5,7-10H,6H2,1-2H3,(H2,15,18)(H,16,17)/b9-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRDKPKMEXJAMI-WEVVVXLNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC=CC(=O)NC1=CC=CC=C1C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C/C=C/C(=O)NC1=CC=CC=C1C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Methylhex-2-enoylamino)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2531085.png)

![Methyl 5-oxa-8-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2531086.png)

![2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2531093.png)

![(5-bromofuran-2-yl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2531096.png)

![N-(3-acetylphenyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2531097.png)